Product packaging for Cinerolon(Cat. No.:CAS No. 17190-74-8)

Cinerolon

Cat. No.: B105556
CAS No.: 17190-74-8
M. Wt: 166.22 g/mol
InChI Key: YLKLJBPHNWWPSF-ARJAWSKDSA-N
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Description

Cinerolon (also known as Cinerolone) is a cyclopentenone derivative and an organic compound of significant historical and research interest in the field of natural insecticide chemistry . Its molecular formula is C10H14O2 with a molecular weight of 166.22 g/mol . This compound serves as one of the key natural cyclic ketoalcohol precursors in the biosynthesis of pyrethrins, a class of potent natural insecticides found in Chrysanthemum cinerariaefolium . Specifically, this compound is esterified with chrysanthemum acid to form the natural insecticidal esters known as cinerins, which are integral components of pyrethrum extract . The study of this compound and its synthesis, such as the work on racemic cinerolone published in Nature, remains a foundational area of research for understanding the structure-activity relationships of pyrethroids . Research into this compound and its derivatives is primarily focused on developing more effective and stable synthetic insecticides, making it a vital reference standard in analytical chemistry and pesticide research . Key Physicochemical Properties: • Molecular Weight: 166.22 g/mol • Log P: 1.6 (indicating good lipophilicity) • Hydrogen Bond Donors/Acceptors: 1 donor, 2 acceptors • Topological Polar Surface Area (TPSA): 37.3 Ų This product is intended for research purposes as an analytical standard and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B105556 Cinerolon CAS No. 17190-74-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17190-74-8

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-[(Z)-but-2-enyl]-4-hydroxy-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C10H14O2/c1-3-4-5-8-7(2)9(11)6-10(8)12/h3-4,9,11H,5-6H2,1-2H3/b4-3-

InChI Key

YLKLJBPHNWWPSF-ARJAWSKDSA-N

Isomeric SMILES

C/C=C\CC1=C(C(CC1=O)O)C

Canonical SMILES

CC=CCC1=C(C(CC1=O)O)C

Origin of Product

United States

Biosynthesis of Cinerolon

Precursor Metabolism and Pathways Leading to Rethrolones

The rethrolone alcohol moieties are derived from the octadecanoid pathway, specifically from α-linolenic acid. portlandpress.comnih.govresearchgate.netmdpi.com

Initially, it was presumed that jasmonic acid (JA) served as an intermediate in the formation of cis-jasmone, a direct precursor to rethrolones. researchgate.netoup.comresearchgate.net However, recent labeling studies have indicated that while α-linolenic acid is the common biosynthetic progenitor, JA itself is not directly used as an intermediate in the formation of cis-jasmone for rethrolone biosynthesis, at least in the pathway leading to pyrethrolone (B1236646) in pyrethrin II. portlandpress.comresearchgate.netresearchgate.net Instead, linolenic acid is converted to cis-jasmone via 12-oxo-phytodienoic acid (OPDA), iso-OPDA, and 3,7-didehydroJA. portlandpress.comresearchgate.netresearchgate.net

The biosynthesis of JA from linolenic acid is well-established, involving enzymes such as lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), allene oxide cyclase (AOC), cis(+)-12-oxo-phytodienoic acid reductase (OPR), and three rounds of β-oxidation. oup.commaxapress.comoup.comnih.govmdpi.comwikipedia.org While JA is a ubiquitous plant hormone and jasmone (B1672801) is a volatile compound found in various plant scents, jasmolone, pyrethrolone, and cinerolone have primarily been reported from Tanacetum cinerariifolium. oup.com

Pyrethrins (B594832) are esters formed by the linkage of a rethrolone alcohol moiety (like cinerolone) and a monoterpenoid acid moiety, either chrysanthemic acid or pyrethric acid. oup.comnih.govresearchgate.net The monoterpenoid acid components originate from the methylerythritol-4-phosphate (MEP) pathway within plastids. nih.govmaxapress.commdpi.com Chrysanthemyl diphosphate (B83284) synthase (TcCDS) condenses two molecules of dimethylallyl diphosphate (DMAPP), a universal terpene precursor, to produce chrysanthemyl diphosphate (CDP). oup.comportlandpress.commdpi.comresearchgate.net This is followed by a series of oxidations involving enzymes like alcohol dehydrogenase (TcADH) and aldehyde dehydrogenase (TcALDH) to yield chrysanthemic acid. oup.comportlandpress.com Pyrethric acid is derived from chrysanthemic acid through additional oxidation and methylation steps. oup.comportlandpress.com The final assembly of pyrethrins, where the acid moiety is linked to the alcohol moiety, is catalyzed by a GDSL lipase-like protein (TcGLIP). oup.comportlandpress.comnih.govmdpi.comacs.org

Jasmonic Acid and Jasmone Intermediates in Rethrolone Biosynthesis

Enzymatic Mechanisms of Cinerolon Formation

While the formation of jasmolone and pyrethrolone has seen significant enzymatic elucidation, the specific enzymes responsible for cinerolone biosynthesis remain largely unknown. oup.comportlandpress.comresearchgate.netnih.govoup.com

Cytochrome P450 oxidoreductases (CYPs) play a crucial role in rethrolone biosynthesis. oup.comnih.govnih.gov Jasmone hydroxylase (TcJMH), which catalyzes the single hydroxylation step converting jasmone to jasmolone, belongs to the CYP71 clade of the cytochrome P450 oxidoreductase family. oup.comoup.comnih.govresearchgate.net The CYP71 clan is the largest set of P450s in plants, known for their involvement in diverse metabolic pathways, including natural product biosynthesis. researchgate.netfrontiersin.orgmdpi.com

Another cytochrome P450, pyrethrolone synthase (TcPYS, CYP82Q3), is responsible for the conversion of jasmolone to pyrethrolone by introducing a double bond in the side chain of jasmolone. oup.comnih.govnih.govnih.gov This direct desaturation catalyzed by a CYP enzyme is considered uncommon. nih.gov

Table 1: Key Enzymes and Their Roles in Rethrolone Biosynthesis

Enzyme Family/NameSubstrate(s)Product(s)Role in this compound/Rethrolone BiosynthesisPubChem CID (if applicable)
Lipoxygenase (LOX)α-linolenic acid13-hydroperoxy-ALAInitial oxygenation in JA pathway-
Allene Oxide Synthase (AOS)HydroperoxideAllene oxideCyclization in JA pathway-
Allene Oxide Cyclase (AOC)Allene oxide12-oxo-phytodienoic acid (OPDA)Rearrangement in JA pathway-
cis(+)-12-oxo-phytodienoic acid reductase (OPR)OPDA7-isojasmonic acidReduction in JA pathway-
Jasmone Hydroxylase (TcJMH, CYP71AT148)JasmoneJasmoloneHydroxylation of jasmone to jasmolone-
Pyrethrolone Synthase (TcPYS, CYP82Q3)JasmolonePyrethroloneDesaturation of jasmolone to pyrethrolone-
GDSL lipase-like protein (TcGLIP)Monoterpenoid acid CoA esters & RethrolonesPyrethrinsEsterification of acid and alcohol moieties-

While specific details on the stereochemical course of cyclization reactions directly leading to cinerolone are not extensively detailed in the provided search results, the broader context of terpenoid biosynthesis offers insights. Terpenoid cyclization reactions are highly complex, often involving more than half of the substrate's carbon atoms undergoing changes in bonding, hybridization, and stereochemistry. acs.org These reactions are catalyzed by terpenoid synthases (also known as terpenoid cyclases) and typically involve carbocation intermediates. acs.orgresearchgate.netuzh.ch Quantum mechanical studies indicate that tertiary carbocation intermediates are more common than secondary ones in these cascades, and electron delocalization influences the cyclization trajectory. acs.org The stereochemical course of allylic addition-elimination reactions in terpenoid biosynthesis can be either syn or anti, and these reactions require significant internal motions for proper overlap of bonds with developing carbocations. researchgate.netroyalsocietypublishing.orgroyalsocietypublishing.org

Research has successfully identified and characterized specific enzymes involved in the rethrolone pathway, providing a clearer picture of their activities.

Jasmone Hydroxylase (TcJMH): This enzyme, identified as CYP71AT148, catalyzes the conversion of jasmone to jasmolone through a single hydroxylation step. oup.comoup.comnih.govresearchgate.net Its activity has been demonstrated through transient expression in Nicotiana benthamiana leaves and in vitro assays with microsomal preparations. oup.comresearchgate.net TcJMH is primarily expressed in the trichomes of pyrethrum flower ovaries. oup.comnih.govnih.gov

Pyrethrolone Synthase (TcPYS): This enzyme, identified as CYP82Q3, is a cytochrome P450 oxidoreductase that converts jasmolone to pyrethrolone. oup.comnih.govnih.govnih.gov Unusually for a CYP, TcPYS catalyzes a direct desaturation of the C1-C2 bond in the pentyl side chain of jasmolone. oup.comnih.govnih.govoup.com Like TcJMH, TcPYS is highly expressed in the trichomes of pyrethrum flower ovaries. oup.comnih.govnih.gov

It is important to note that while jasmolone and pyrethrolone biosynthesis pathways have been significantly elucidated, the precise enzymatic steps for the formation of cinerolone from jasmolone or other intermediates are still considered unknown or remain to be fully characterized. oup.comportlandpress.comresearchgate.netnih.govnih.govoup.comoup.com It is presumed that (S)-cinerolone is generated through hydroxylation of the ω-carbon of the side chain of (S)-jasmololone, followed by further oxidation and decarboxylation, potentially involving a cytochrome P450 oxidoreductase. portlandpress.com

Table 2: Research Findings on Enzyme Activities

EnzymeSubstrateProductKey FindingReference
TcJMH (CYP71AT148)JasmoneJasmoloneCatalyzes single hydroxylation; expressed in trichomes of flower ovaries. oup.comoup.comnih.govnih.govresearchgate.net
TcPYS (CYP82Q3)JasmolonePyrethroloneCatalyzes direct desaturation of C1-C2 bond; expressed in trichomes of flower ovaries. oup.comnih.govnih.govnih.govoup.com

Stereochemical Course of Cyclization Reactions in Related Terpenoid Biosynthesis

Cellular and Tissue Localization of this compound Biosynthesis

The biosynthesis of pyrethrins, including the formation of this compound, is a spatially organized process within the Tanacetum cinerariifolium plant, primarily occurring in the flower heads wikipedia.orgwikidata.org. This intricate process involves distinct cellular and tissue compartments, ensuring efficient production and accumulation of these defense compounds.

Biosynthetic Pathways in Plant Trichomes

Glandular trichomes, specialized epidermal outgrowths found on the surface of T. cinerariifolium, serve as primary sites for the initial steps of pyrethrin biosynthesis, including the formation of the rethrolone alcohol moieties such as this compound uni.luthegoodscentscompany.comfishersci.cathegoodscentscompany.comthegoodscentscompany.com. These trichomes are metabolic factories where a significant portion of the pathway enzymes are active uni.lu.

The rethrolones—jasmololone, pyrethrolone, and this compound—are derived from jasmonic acid (JA) wikipedia.orguni.luthegoodscentscompany.comnih.gov. Key enzymes involved in the early stages of this pathway, such as jasmone hydroxylase (TcJMH), which converts jasmone to jasmololone, are highly expressed within the trichomes of the ovaries uni.luthegoodscentscompany.comfishersci.cathegoodscentscompany.com. Similarly, pyrethrolone synthase (TcPYS), responsible for the conversion of jasmololone to pyrethrolone, also exhibits high expression in these trichomes uni.luthegoodscentscompany.comfishersci.cathegoodscentscompany.com. The biosynthesis of the monoterpenoid acid moiety, specifically chrysanthemic acid, also initiates in the trichomes, with enzymes like chrysanthemyl diphosphate synthase (TcCDS) being plastid-localized and trichome-specific mycocentral.eu.

Final Assembly of Pyrethrins in Developing Achenes

While the initial synthesis of both the acid and alcohol moieties occurs within the glandular trichomes, the final assembly of pyrethrins takes place in a different tissue compartment: the developing achenes wikipedia.orguni.luthegoodscentscompany.comfishersci.cathegoodscentscompany.com. This spatial separation ensures the complete formation of the active insecticidal esters.

Specifically, the chrysanthemic acid synthesized in the trichomes is transported to the pericarp of the achenes wikipedia.org. Here, the final enzymatic steps occur, including the methylation of 10-carboxychrysanthemic acid by 10-carboxychrysanthemic acid 10-methyltransferase (TcCCMT) to produce pyrethric acid, and the esterification reaction catalyzed by GDSL lipase-like protein (TcGLIP), which links the acid moiety with the alcohol moiety (this compound, pyrethrolone, or jasmololone) to form the complete pyrethrin molecule wikipedia.orgwikidata.orguni.lu. Both TcCCMT and TcGLIP are maximally expressed in the pericarp of the ovaries wikipedia.orguni.lu.

Genetic and Molecular Regulation of this compound Biosynthetic Pathways

The biosynthesis of this compound, as an integral part of the broader pyrethrin pathway, is subject to complex genetic and molecular regulatory mechanisms within T. cinerariifolium. These regulatory networks ensure the appropriate timing and level of pyrethrin production, often in response to developmental cues and environmental stimuli.

Gene Expression Analysis of Biosynthetic Enzymes

Transcriptomic analyses have provided significant insights into the expression patterns of genes encoding pyrethrin biosynthetic enzymes across different developmental stages of T. cinerariifolium flowers wikipedia.org. These studies reveal a coordinated expression profile, with most pyrethrin biosynthetic genes exhibiting peak expression during the early flowering stages (S1 and S2) wikipedia.org. This peak in gene expression precedes the maximal accumulation of pyrethrins, which is typically observed during mid-flower development wikipedia.org. The expression of these biosynthetic genes is notably low in vegetative tissues like stems but significantly increases in the early flowering stages wikipedia.org.

Key enzymes such as Chrysanthemyl Diphosphate Synthase (CDS), Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH), and GDSL-like Lipase (GLIP) demonstrate high expression during the early to mid-flowering periods wikipedia.org. Plant hormones, particularly jasmonic acid (JA), play a critical role in regulating pyrethrin synthesis wikipedia.orgwikipedia.org. Treatment with methyl jasmonate (MeJA) has been shown to activate a series of transcription factors that are crucial for pyrethrin biosynthesis wikipedia.org. For instance, TcMYC2, a central transcription factor in the JA signaling pathway, is upregulated following MeJA treatment and promotes the expression of essential genes such as TcAOC, TcCHS, and TcGLIP wikipedia.org. Another transcription factor, TcMYB8, positively regulates pyrethrin biosynthesis by enhancing the expression of key enzyme-encoding genes like TcCHS and TcGLIP. The expression of TcMYB8 itself is induced by MeJA, salicylic (B10762653) acid (SA), and abscisic acid (ABA) wikidata.org. The co-expression patterns of endogenous JAs and pyrethrin synthesis-related genes, with simultaneous upregulation during early flowering, suggest a tightly coordinated regulatory mechanism wikipedia.org.

Heterologous Expression Systems for Pathway Elucidation

Heterologous expression systems have proven invaluable for dissecting and understanding the complex pyrethrin biosynthetic pathway, including the steps leading to this compound. While the complete biosynthesis of pyrethrins in heterologous systems remains a challenge, significant progress has been made in reconstituting parts of the pathway wikipedia.orgwikidata.org.

For example, the entire biosynthetic pathway for pyrethric acid has been successfully reconstructed in model plants such as Nicotiana benthamiana and Solanum lycopersicum (tomato) wikidata.org. The successful production of trans-chrysanthemum acid in tomato fruits and chrysanthemum acid in tomato type VI glandular trichomes highlights the potential of this biotechnological approach for producing specific components of the pathway wikipedia.org.

The Nicotiana benthamiana system has been particularly useful in identifying previously unknown enzymes. Through co-expression analysis, this system facilitated the identification of Pyrethrolone Synthase (TcPYS), a cytochrome P450 family member (CYP82Q3), responsible for converting jasmololone to pyrethrolone. This was achieved by co-expressing TcJMH (which converts jasmone to jasmololone) with candidate CYP genes thegoodscentscompany.com. Such experiments are crucial for elucidating the functions of individual enzymes and for identifying missing links in the complex biosynthetic network of pyrethrins and their rethrolone components like this compound wikipedia.org.

Chemical Synthesis and Derivatization of Cinerolon Analogues

Rational Design and Synthesis of Cinerolon Derivatives and Semisynthetic Analogues

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound analogues influence their biological potency. In the realm of pyrethroids, SAR investigations have driven the development of compounds with improved efficacy researchgate.net. The basic structural components of pyrethrins (B594832)—a chrysanthemic acid linked to an aromatic alcohol via an ester bond—have been largely conserved in synthetic pyrethroids, while specific modifications are introduced to optimize their activity and specificity montana.edu.

Research has explored the SAR of various alkyl substituents on the cyclopropane (B1198618) ring and the impact of esterifying multi-substituted cyclopropanes with alcohols like allethrolone (B1665232) nih.gov. These studies aim to identify key structural features that confer high insecticidal activity, irrespective of other molecular characteristics or the target species montana.edu. The introduction of halogenated groups, for example, has been a modification strategy leading to compounds with enhanced efficacy researchgate.net.

Introduction of Polar Substitutions for Modified Binding Affinity

The introduction of polar substitutions into the chemical structure of this compound analogues is a strategy employed to modify their binding affinity with targeted enzymes and, consequently, to produce more active semisynthetic analogues researchgate.netnih.govresearchgate.netspringermedizin.de. Molecular docking studies are frequently utilized to rationalize and predict the binding affinities of these modified compounds researchgate.netnih.govresearchgate.net. This approach is based on the principle that altering the polarity of a molecule can influence its interactions with biological targets, thereby optimizing its effectiveness.

Exploration of Novel Pyrethroid Analogues as Research Tools

The exploration of novel pyrethroid analogues has been a continuous research effort, with natural pyrethrins serving as the foundational chemical template nih.govbeyondpesticides.orgmdpi.commontana.edunih.govnih.gov. The primary goals of this research include enhancing insecticidal efficacy, reducing production costs, and minimizing environmental impact researchgate.netunisalento.it.

A notable example of a novel pyrethroid analogue developed as a research tool is Momfluorothrin. This compound, discovered by modifying the alcohol portion of natural pyrethrin, exhibits exceptionally high knockdown activity against various insect pests, including house flies and German cockroaches sumitomo-chem.co.jp. Furthermore, "hybrid" pyrethroids, which incorporate features from both pyrethroids and DDT, have been developed, with cycloprothrin (B104219) being a commercially recognized example montana.edu. Although research into new pyrethroids has faced challenges due to the emergence of insecticide resistance, several avenues remain open for the development of new compounds with enhanced properties researchgate.netunisalento.it.

Advanced Analytical Methodologies for Cinerolon Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating Cinerolon from complex matrices and for analyzing its purity. These techniques exploit differences in the physical and chemical properties of compounds to achieve effective separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated analytical technique extensively utilized for the qualitative and quantitative profiling of volatile and semi-volatile compounds, including this compound. This method couples the high separation efficiency of gas chromatography with the robust identification capabilities of mass spectrometry. GC-MS enables the separation of this compound from other components in a mixture, followed by its identification based on characteristic mass spectral fragmentation patterns and retention times. For this compound, the NIST Mass Spectrometry Data Center provides GC-MS spectral information, indicating prominent mass-to-charge (m/z) peaks at 166, with secondary peaks observed at 109 and 137 in different analyses nih.gov. This detailed spectral information is crucial for confirming the presence and quantifying the amount of this compound in various samples.

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) for Component Analysis

High-Performance Liquid Chromatography (HPLC) is a vital technique for the separation and analysis of pyrethrins (B594832), including this compound, particularly when compounds are less volatile or thermally labile, making them unsuitable for GC. When integrated with Diode Array Detection (DAD), HPLC-DAD provides comprehensive component analysis. DAD allows for the simultaneous acquisition of UV-Vis spectra across a range of wavelengths for each eluted compound, enabling the identification of this compound based on its unique absorption profile and facilitating the assessment of peak purity thegoodscentscompany.comuni.lu. This method is broadly applied for the isolation and purification of individual pyrethrin components from natural extracts herts.ac.ukherts.ac.ukdokumen.pub.

Supercritical Fluid Chromatography (SFC) for Pyrethrin Separation

Supercritical Fluid Chromatography (SFC) offers a distinct advantage for separating complex mixtures such as pyrethrins. SFC employs a supercritical fluid, typically carbon dioxide, as the mobile phase. This mobile phase exhibits properties intermediate between those of a liquid and a gas, allowing for faster separations, reduced solvent consumption, and unique selectivity compared to conventional GC or HPLC thegoodscentscompany.com. SFC is particularly effective for the separation of the various pyrethrin components, including this compound, which often present challenges due to their structural similarities thegoodscentscompany.com.

Kovats Retention Index Determination for Compound Identification

The Kovats Retention Index (KRI) serves as a system-independent constant in gas chromatography, providing a standardized means of identifying compounds by relating their retention times to a homologous series of n-alkanes iupac.orgwikipedia.org. This index is invaluable for comparing analytical data across different laboratories and GC systems, even when operating conditions vary wikipedia.org. For this compound (also referred to as cis-Cinerolone), a semi-standard non-polar Kovats Retention Index of 1641 has been reported nih.govpherobase.com. The KRI is a dimensionless value, calculated by logarithmically interpolating the adjusted retention time of the analyte between two consecutive n-alkanes that elute immediately before and after the compound of interest wikipedia.orgresearchgate.net.

Table 1: Kovats Retention Index for this compound

CompoundKovats Retention Index (Semi-standard non-polar)Source
This compound1641 nih.govpherobase.com

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for confirming the chemical structure and elucidating the molecular architecture of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds, including this compound. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, in particular, provides detailed information about the carbon framework and the specific chemical environment of each carbon atom within the molecule rsc.orgresearchgate.net. PubChem indicates the availability of 13C NMR spectra for this compound, with measurements performed on instruments such as the Jeol PS-100 nih.gov. The distinct chemical shifts observed in a 13C NMR spectrum are highly sensitive to the electronic environment of the carbon nuclei, enabling the differentiation of various carbon types (e.g., methyl, methylene, methine, and quaternary carbons) and the identification of associated functional groups researchgate.net. Complementary techniques, such as Distortionless Enhanced Polarization Transfer (DEPT), further enhance structural elucidation by indicating the number of protons directly attached to each carbon, thereby providing a more comprehensive understanding of this compound's molecular architecture researchgate.net.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide detailed structural information through the analysis of its fragmentation patterns tutorchase.comlibretexts.orglibretexts.orgwikipedia.org. In MS, the molecular ion of a compound, often denoted as M⁺ or M⋅⁺, is formed, and its mass-to-charge (m/z) ratio corresponds to the molecular weight of the compound libretexts.orglibretexts.org. These molecular ions are energetically unstable and can break into smaller, charged fragments, which are then detected libretexts.orglibretexts.org. The pattern of these fragment ions is characteristic of the molecule's structure, allowing for structural elucidation tutorchase.comwikipedia.org.

For this compound (C₁₀H₁₄O₂), the molecular ion peak would be observed at m/z 166. Experimental data from the NIST Mass Spectrometry Data Center, as reported by PubChem, indicates that the top m/z peaks for this compound are 166, 43, and 109, with an additional significant peak at 137 in a replicate library entry nih.gov. These fragment ions provide clues about the specific bonds that cleave during ionization, offering insights into the compound's structural moieties. For instance, a peak at m/z 43 often suggests the presence of a propyl or acetyl group, while other fragments would correspond to losses of specific chemical units from the parent molecule youtube.com.

Table 1: this compound Mass Spectrometry Data

PropertyValueSource
Molecular FormulaC₁₀H₁₄O₂ nih.gov
Molecular Weight166.22 g/mol nih.gov
Exact Mass166.099379685 Da nih.gov
m/z Top Peak166 nih.gov
m/z 2nd Highest Peak43 nih.gov
m/z 3rd Highest Peak109 nih.gov
Replicate m/z Peak137 (2nd highest in replicate library) nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Changes and Degradation Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a widely utilized technique for identifying organic materials and assessing structural changes or degradation libretexts.orgresearchgate.net. It operates on the principle that molecules absorb specific frequencies of infrared radiation that are characteristic of their functional groups and chemical bonds libretexts.orgresearchgate.net. The resulting spectrum displays absorption bands corresponding to molecular vibrations (stretching, bending) libretexts.orgleibniz-fli.de.

This compound contains key functional groups, including a ketone (C=O) and a hydroxyl group (O-H), as well as various C-H bonds nih.gov. Based on general IR spectroscopy principles, the following characteristic absorption bands would be expected for this compound:

Carbonyl (C=O) stretch : Ketones typically exhibit a strong absorption band in the range of 1650-1750 cm⁻¹, with conjugated unsaturated ketones often appearing in the longer wavelength end (1650-1700 cm⁻¹) libretexts.org. Given this compound's cyclopentenone structure, its carbonyl absorption would likely fall within this region.

Hydroxyl (O-H) stretch : Alcohols show a broad, intense O-H stretching peak, typically centered around 3350 ± 50 cm⁻¹, due to hydrogen bonding spectroscopyonline.com. This compound, possessing a hydroxyl group, would exhibit such a band.

C-H stretches : Various C-H stretching vibrations would be observed. Alkanes typically show peaks between 2850-2960 cm⁻¹, while C-H bonds in alkenes can appear between 3020-3080 cm⁻¹ libretexts.orgleibniz-fli.de. This compound's structure includes both saturated and unsaturated C-H bonds.

C-O stretches : C-O single bonds, characteristic of alcohols, generally produce intense stretching peaks between 1000 and 1300 cm⁻¹ spectroscopyonline.com.

While specific FTIR spectra for this compound's degradation monitoring were not found in the search results, FTIR is a valuable tool for such studies. Degradation processes often lead to changes in the chemical structure, such as the formation of new functional groups (e.g., increased carbonyl content due to oxidation) or the disappearance/shifting of existing bands libretexts.orgresearchgate.net. By monitoring the intensity and position of characteristic peaks over time or under different conditions, researchers can track the extent and nature of this compound's degradation or structural alterations.

Table 2: Expected Characteristic FTIR Absorption Ranges for this compound

Functional GroupVibration TypeWavenumber Range (cm⁻¹)
O-H (Hydroxyl)Stretch~3300-3400 (broad)
C=O (Ketone)Stretch~1650-1750
C-H (Alkane)Stretch~2850-2960
C-H (Alkene)Stretch~3020-3080
C-O (Alcohol)Stretch~1000-1300

Chemometric and Multivariate Data Analysis in this compound Profiling

Chemometrics and multivariate data analysis (MVDA) are statistical methods applied to chemical data to extract meaningful information, identify patterns, and classify samples nih.govresearchgate.net. These techniques are particularly useful when dealing with complex datasets where multiple measurements are performed on a set of samples, such as in phytochemical profiling nih.govresearchgate.net.

Principal Component Analysis (PCA) is an unsupervised multivariate statistical method used to reduce the dimensionality of complex datasets while retaining most of the variability nih.govnih.gov. In phytochemical profiling, PCA helps to identify the most important variables (phytochemicals) that contribute to the variation among different samples and to visualize natural groupings or trends nih.govnih.govresearchgate.net. If this compound were part of a phytochemical profile, PCA could be applied to:

Identify sources of variability : Determine if the concentration of this compound varies significantly across different plant accessions, geographical origins, or extraction methods, and identify other co-varying phytochemicals nih.govnih.govresearchgate.net.

Highlight key discriminating compounds : Show whether this compound is a primary component distinguishing certain sample groups nih.gov.

While the search results explain the application of PCA in phytochemical variability studies for other compounds nih.govnih.govresearchgate.net, specific research findings applying PCA directly to this compound profiling were not found.

Hierarchical Cluster Analysis (HCA) is another unsupervised chemometric technique that classifies sample units into hierarchically organized groups based on their similarities or dissimilarities nih.gov. It typically generates a dendrogram, a tree-like diagram that illustrates the relationships and grouping of samples nih.gov. When applied to this compound profiling (as part of a broader phytochemical analysis), HCA could:

Reveal natural classifications : Help identify distinct chemotypes or varieties based on their this compound content and other associated compounds nih.gov.

Complement PCA findings : Often used in conjunction with PCA to confirm and further detail the groupings observed in the PCA score plots nih.gov.

Similar to PCA, specific research findings detailing the application of HCA directly to this compound profiling for sample grouping were not identified in the provided search results. However, its principles would be directly applicable if this compound were a measured variable in a phytochemical study.

Principal Component Analysis (PCA) for Phytochemical Variability

Isotopic Labeling Techniques in Mechanistic Research

Isotopic labeling techniques are indispensable tools in mechanistic research, providing insights into reaction pathways and the biosynthesis of natural products beilstein-journals.orgsymeres.com. By incorporating stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)) into specific positions within a precursor molecule, researchers can track the fate of these labeled atoms as they are incorporated into the target compound beilstein-journals.orgsymeres.com.

Deuterated substrates, where hydrogen atoms are replaced by deuterium, are commonly used in biosynthetic pathway elucidation beilstein-journals.orgsymeres.com. The heavier deuterium atom can alter reaction kinetics (kinetic isotope effect) and its presence can be detected and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) symeres.comansto.gov.au.

For a compound like this compound, which is a natural product (a component of pyrethrins, for example), understanding its biosynthetic pathway is crucial [34 from previous search]. While specific studies on this compound's biosynthesis using deuterated substrates were not found in the provided search results, the general approach would involve:

Synthesizing deuterated precursors : Designing and synthesizing potential precursor molecules with deuterium atoms at specific positions symeres.comansto.gov.au.

Feeding experiments : Administering these deuterated precursors to the biological system (e.g., plant tissue, cell cultures) known to produce this compound beilstein-journals.org.

Isolation and analysis : Isolating the newly synthesized this compound from the biological system and analyzing it using techniques like high-resolution MS or NMR ansto.gov.au.

13C-Labeling for Tracking Degradation Products and Metabolic Fates

The application of stable isotope labeling, particularly with carbon-13 (13C), represents a sophisticated and indispensable methodology in chemical and biological research for elucidating complex degradation pathways and metabolic fates of compounds. 13C-labeled compounds are chemical entities where one or more carbon atoms have been intentionally replaced with the stable carbon isotope 13C, which possesses a different atomic mass and a half-integer nuclear spin, allowing for its detection by advanced analytical techniques alfa-chemistry.comcreative-proteomics.comfrontiersin.org. This substitution does not alter the chemical properties of the compound, enabling researchers to track the flow of carbon atoms through various biochemical transformations without introducing radioactivity creative-proteomics.com.

Principles and Methodology The core principle of 13C-labeling involves synthesizing the compound of interest, such as this compound, with 13C atoms incorporated at specific positions within its molecular structure frontiersin.org. Once introduced into a biological system (e.g., microbial cultures, plant tissues, or animal models) or an environmental matrix (e.g., soil, water), the labeled compound undergoes natural metabolic processes or degradation reactions. As the parent compound is transformed, the 13C label is carried into its degradation products or downstream metabolites creative-proteomics.comfrontiersin.org.

The detection and quantification of these 13C-labeled products are primarily achieved through highly sensitive analytical techniques:

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to detect the mass difference introduced by the 13C isotopes. By analyzing the mass isotopomer distributions (MIDs) of various fragments, researchers can infer the pathways through which the original compound was metabolized or degraded frontiersin.orgsymeres.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR spectroscopy directly detects the 13C nuclei, providing detailed information about the chemical environment of the labeled carbon atoms and their connectivity within the newly formed molecules. This is particularly useful for elucidating the exact positions of the 13C label in complex molecules, offering insights into specific bond cleavages and rearrangements during degradation or metabolism frontiersin.orgsymeres.com.

Applications in Tracking Degradation and Metabolic Fates 13C-labeling is a powerful tool for:

Elucidating Metabolic Pathways: By tracing the 13C atoms, researchers can map intricate biochemical pathways, identify intermediate metabolites, and determine the flux rates through different metabolic routes alfa-chemistry.comcreative-proteomics.comresearchgate.netplos.org. This allows for a quantitative understanding of how a compound is assimilated, transformed, or detoxified within a living system.

Identifying Degradation Products: In environmental or biological degradation studies, 13C-labeling enables the unambiguous identification of breakdown products, even at low concentrations. This is crucial for understanding the environmental persistence, bioavailability, and potential ecological impact of a compound symeres.comacs.orgresearchgate.net. For instance, the mineralization of organic compounds can be monitored by measuring the evolution of 13CO2 from a 13C-labeled substrate acs.org.

Understanding Carbon Cycling: In broader environmental contexts, 13C-labeling helps in tracing the carbon cycle and understanding mechanisms of carbon sequestration and turnover of organic compounds in soil and plant systems alfa-chemistry.comresearchgate.netwikipedia.org.

Relevance to this compound Research this compound, a natural pyrethrin, is known for its insecticidal properties and its presence in plants like Tanacetum cinerariifolium dokumen.pubresearchgate.net. While 13C-labeling is a highly relevant methodology for studying the fate of such compounds, specific detailed research findings or data tables directly pertaining to the 13C-labeled degradation products or metabolic fates of this compound were not identified in the current search.

However, if such studies were to be conducted, 13C-labeling of this compound would provide invaluable insights into:

Biotic and Abiotic Degradation: Tracking the breakdown of this compound in various environmental compartments (e.g., soil, water, air) under different conditions (e.g., microbial activity, UV light, hydrolysis) to identify primary and secondary degradation products.

Metabolism in Organisms: Investigating how this compound is metabolized by target or non-target organisms, including insects, plants, and microorganisms, to understand detoxification mechanisms or the formation of active/inactive metabolites.

Environmental Persistence: Quantifying the rate and extent of this compound mineralization (conversion to CO2) in different ecosystems, providing data on its environmental half-life and ultimate fate.

Such experiments would typically involve synthesizing this compound with 13C at strategically chosen carbon positions, exposing the labeled compound to the system of interest, and then analyzing samples over time using GC-MS or NMR to detect and quantify the 13C-labeled parent compound and its derivatives. The resulting data would allow for the construction of detailed degradation pathways and metabolic maps.

Molecular Interactions and Mechanistic Biological Studies of Cinerolon

In silico Molecular Docking and Simulation Studies

Computational approaches, particularly molecular docking, are instrumental in predicting how a ligand like Cinerolon might interact with a target protein at an atomic level. These studies provide insights into potential binding modes and the energetics of such interactions.

Prediction of Ligand-Protein Binding Affinities

Molecular docking studies have explored the binding affinity of this compound with certain protein targets. For instance, in an in silico molecular docking study investigating interactions with bacterial LacY protease, this compound exhibited predicted binding affinities. The docking G-scores for this compound against two different targets (identified as 6LU7# and 6VSB# within the study) were recorded. nih.gov

The predicted binding affinities for this compound are summarized in the table below:

Target IDDocking G-score (kcal/mol)
6LU7#-4.192
6VSB#-5.262
Source: nih.gov

These scores are considered relatively low when compared to other compounds analyzed in the same study. nih.gov

Identification of Key Amino Acid Residues and Binding Sites

While molecular docking studies have indicated this compound's potential interaction with targets like LacY protease, specific details regarding the key amino acid residues involved in this compound's binding to LacY protease were not explicitly detailed in the available search results. General principles of protease binding sites involve interactions between substrate amino acid side chains and residues within the enzyme's binding pockets (e.g., S1, S1' sites), often near a catalytic triad. libretexts.orgpurdue.edu

Elucidation of Biological Targets and Pathways (In vitro/mechanistic)

Mechanistic studies aim to identify the specific biological targets and pathways through which a compound exerts its effects.

Interactions with Efflux Pumps (e.g., LacY Protease)

This compound has been investigated in in silico molecular docking studies concerning its interactions with efflux pumps, specifically the bacterial LacY protease. genecards.org The LacY protease is a membrane protein belonging to the major facilitator superfamily (MFS) of transporters, responsible for co-transporting sugar molecules with protons across the plasma membrane. researchgate.net The docking studies suggest this compound's ability to bind to the active site of this enzyme, indicating a potential for influencing its function. genecards.org

Modulation of Lipid Metabolism Proteins (e.g., PPAR-α, CYP7A1)

Peroxisome proliferator-activated receptor alpha (PPAR-α) and Cholesterol 7α-hydroxylase (CYP7A1) are key proteins involved in lipid metabolism. PPAR-α is a ligand-activated transcription factor that regulates genes involved in fatty acid metabolism, energy homeostasis, and inflammation. nih.govmdpi.comebi.ac.uk CYP7A1 is a rate-limiting enzyme in the classic pathway of bile acid biosynthesis from cholesterol, playing a crucial role in cholesterol catabolism and bile acid homeostasis. uniprot.orgnih.govgenecards.orguniprot.org

However, direct research findings or detailed data specifically linking this compound to the modulation of PPAR-α or CYP7A1 were not identified in the conducted searches. While these proteins are significant targets in metabolic research, specific mechanistic studies involving this compound were not found.

Membrane Disruption Mechanisms in Antimicrobial Contexts

Specific, detailed mechanistic studies focusing on this compound's direct role in membrane disruption in antimicrobial contexts are not extensively documented in the provided literature. Research on membrane disruption often pertains to broader categories of antimicrobial compounds, such as essential oils or antimicrobial peptides (AMPs), which are known to interact with and compromise bacterial cell membranes, leading to leakage of intracellular components and cell death mdpi.comnih.govnih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.net. However, direct evidence and detailed mechanisms for this compound in this specific context are not available.

Investigation of Enzyme Inhibition Mechanisms

Current scientific literature does not provide specific mechanistic investigations into how this compound directly inhibits enzymes. General enzyme inhibition mechanisms, including competitive, non-competitive, allosteric, and irreversible inhibition, are well-established concepts in biochemistry chemguide.co.uklibretexts.orgwikipedia.orgbioninja.com.austudymind.co.uk. However, the precise enzymes targeted by this compound or the specific mode of its inhibitory action have not been detailed in the search results.

Mechanistic Insights into Biological Activities (In vitro)

While comprehensive in vitro mechanistic insights for this compound are not uniformly available across all biological activities, its known role as a constituent of pyrethrins (B594832) offers some understanding, particularly in insecticidal efficacy.

Antimicrobial Action Mechanisms Against Pathogens (e.g., against E. coli, S. viridans, S. aureus)

Detailed mechanistic studies specifically outlining this compound's antimicrobial action against pathogens such as Escherichia coli, Streptococcus viridans, and Staphylococcus aureus are not presented in the reviewed literature. While other phytochemicals and essential oil components have been shown to exhibit antimicrobial activity against these bacteria through various mechanisms, including membrane disruption, alteration of surface charge, and interference with quorum sensing nih.govnih.govnih.govresearchgate.netmdpi.com, specific data elucidating this compound's direct mechanisms against these pathogens are not available.

Cytotoxic Mechanisms in Investigational Cellular Models (In vitro)

Information detailing the specific cytotoxic mechanisms of this compound in investigational cellular models in vitro is not available in the provided search results. Studies on in vitro cytotoxicity often explore various mechanisms such as induction of apoptosis, disruption of cellular proliferation, and interference with key cellular pathways nih.govnih.govfrontiersin.orgresearchgate.netmdpi.com. However, direct research elucidating these mechanisms for this compound has not been found.

Environmental Fate and Degradation Dynamics of Cinerolon

Environmental Transport and Distribution Pathways

The transport and distribution of Cinerolon in the environment are influenced by its mobility in different media, including soil, water, and air.

The mobility of this compound in soil and water systems is primarily dictated by its solubility and adsorption characteristics. This compound has a computed aqueous solubility value (logS) of -1.783, indicating low water solubility. Its n-octanol/water distribution coefficient (logP) is 0.915, suggesting a slight preference for partitioning into organic phases over water.

Table 1: Key Physicochemical Properties of this compound

PropertyValueUnitSource
PubChem CID5374041- nih.gov
Molecular FormulaC₁₀H₁₄O₂- nih.gov
Molecular Weight166.22 g/mol nih.gov
IUPAC Name2-[(Z)-but-2-enyl]-4-hydroxy-3-methylcyclopent-2-en-1-one- nih.gov
logS (Aqueous Solubility)-1.783-
logP (n-Octanol/Water Distribution Coefficient)0.915-
Topological Polar Surface Area (TPSA)37.3Ų
Number of Rotatable Bonds2-

This compound is a component of natural pyrethrins (B594832), which are characterized as oily, unstable, and volatile liquids. uio.no This inherent volatility suggests that this compound can transition from condensed phases (e.g., soil, water surfaces) into the atmosphere. Volatilization from contaminated soils can serve as a significant source for atmospheric concentrations of organic compounds. envirocomp.com

Once in the atmosphere, this compound, as a semivolatile organic compound (SOC), may undergo atmospheric transport. SOCs can participate in a "grasshopper effect," involving multiple cycles of volatilization, atmospheric transport, and subsequent deposition (wet or dry) back to the surface. mpg.de This process contributes to the potential for long-range transport of such substances, allowing them to reach regions far from their initial emission sources. envirocomp.commpg.deunivie.ac.at Atmospheric transport models are utilized to assess the redistribution and deposition fluxes of airborne particles and compounds. univie.ac.atcopernicus.org

Mobility in Soil and Water Systems (e.g., Leaching, Run-off Potential)

Abiotic Transformation Processes

This compound, as part of the natural pyrethrins, is known to be susceptible to various abiotic degradation processes in the environment, which significantly limit its persistence. These include photodegradation, oxidation, and hydrolysis. uio.no

Photodegradation is a primary degradation pathway for this compound when exposed to sunlight. Natural pyrethrins, which contain this compound, have an estimated half-life of approximately 10 minutes when exposed to daylight. uio.no This rapid degradation rate underscores the significant role of light-induced transformation in the environmental fate of this compound.

Photodegradation kinetics for organic compounds often follow pseudo-first-order kinetics or can be described by the Langmuir-Hinshelwood model, especially in heterogeneous systems. gdut.edu.cnnih.govresearchgate.net While the specific photodegradation products of this compound were not detailed in the available literature, studies on other pharmaceuticals indicate that degradation products can be similar regardless of the photocatalyst used. researchgate.net

This compound, as a constituent of pyrethrins, is readily susceptible to both oxidation and hydrolysis. uio.no

Hydrolysis: This process involves the chemical breakdown of the compound by reaction with water. Pyrethrins are known to be easily hydrolyzed. uio.no The rate of hydrolytic degradation for some compounds can be pH-dependent, with degradation often increasing with increasing pH. regulations.gov

Oxidation: this compound, possessing unsaturated bonds and hydroxyl groups, is prone to oxidation. Pyrethrins are easily oxidized, particularly at the isobutenyl part of the acid or the mono- or di-unsaturated alcohol portion of the molecule. uio.no Oxidation reactions in the environment can involve various oxidizing agents, such as reactive oxygen species. nih.gov

Detailed specific degradation pathways or identified intermediate and final products resulting from the direct oxidation or hydrolysis of this compound were not explicitly described in the reviewed research.

Photodegradation Kinetics and Product Identification

Biotic Degradation Mechanisms

While specific detailed research findings on the biotic degradation mechanisms of this compound are limited in the provided information, it is generally recognized that microbial biodegradation plays a crucial role in the environmental fate of many organic compounds. nih.govnih.gov This process is often considered an effective and environmentally friendly method for pollutant removal, primarily mediated by a diverse array of enzymes produced by microorganisms. nih.govnih.gov These enzymatic processes can involve various reactions, including oxidation and reduction pathways. nih.gov However, no specific microorganisms or detailed enzymatic pathways responsible for this compound's biotic degradation were identified in the search results.

Q & A

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

  • Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). Conduct robustness testing using failure mode and effects analysis (FMEA). Document deviations in a risk-assessment matrix .

Tables for Key Methodological Comparisons

Framework Application to this compound Research Evidence
PICOT Structuring in vivo efficacy studies
FINER Feasibility assessment of novel synthetic routes
DoE Optimizing reaction conditions
PRISMA Systematic review of toxicity data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.